4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
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Description
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a useful research compound. Its molecular formula is C22H32N4O4S and its molecular weight is 448.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
Compounds with a structure related to piperazin-1-yl and sulfonyl substitutions have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For instance, Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing good antiproliferative activity on various cell lines, suggesting potential anticancer applications (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Agents
Krishnamurthy et al. (2011) investigated novel sulfonamide and carboxamide derivatives as antimicrobial agents, demonstrating potent inhibitory activity against a range of bacteria. This research implies the potential of such derivatives, including those with piperazine and sulfonyl moieties, in developing new antimicrobial drugs (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Antioxidants for Age-Related Diseases
Compounds integrating piperazine and sulfonyl groups have been studied for their antioxidant properties, offering protection against cell viability reduction and oxidative stress. Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with significant antioxidant activity, suggesting their use in treating age-related diseases such as cataracts, AMD, and Alzheimer's (Jin, Randazzo, Zhang, & Kador, 2010).
Protein Kinase Inhibitors
Compounds featuring piperazine and sulfonyl structures have been evaluated for their role as protein kinase inhibitors. Russell et al. (2015) developed CTx-0294885, a piperazinyl analogue with potent inhibitory activity, using a hybrid flow and microwave approach, highlighting its potential in treating various diseases by targeting protein kinases (Russell, Lin, Hains, Simone, Robinson, & McCluskey, 2015).
Steroid Sulfatase Inhibitors
Piperazinyl-ureido sulfamates, a novel class incorporating piperazine and sulfonyl groups, were synthesized and identified as potent inhibitors of steroid sulfatase (STS), an emerging drug target for oncology. This suggests the role of such compounds in developing therapies for hormone-dependent cancers (Moi, Foster, Rimmer, Jaffri, Deplano, Balboni, Onnis, & Potter, 2019).
Properties
IUPAC Name |
4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-4-6-16-29-19-7-9-20(10-8-19)31(27,28)26-13-11-25(12-14-26)21-17-22(30-15-5-2)24-18(3)23-21/h7-10,17H,4-6,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPAIBCOWUIVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.